Meta-Chlorine Substitution Confers Distinct HDAC Inhibitory Profile Relative to Unsubstituted Sulfonamide
A direct structural analog, CHEMBL3287260 (which incorporates the same 3-chlorobenzenesulfonamido core linked to a hydroxamic acid zinc-binding group), demonstrates potent, nanomolar inhibition of Class I HDACs, with an IC50 of 165 nM against HDAC1 [1]. In contrast, the unsubstituted benzenesulfonamide parent compound typically exhibits significantly weaker activity (>1 µM) in analogous HDAC assays due to the loss of the chlorine-mediated hydrophobic interaction within the enzyme's catalytic tunnel [2]. This indicates that the 3-chloro substituent is critical for achieving nanomolar potency.
| Evidence Dimension | Inhibitory potency against HDAC1 (IC50) |
|---|---|
| Target Compound Data | 165 nM (measured for the closest available 3-chlorobenzenesulfonamido analog CHEMBL3287260) |
| Comparator Or Baseline | >1 µM (unsubstituted benzenesulfonamide scaffold in equivalent HDAC biochemical assay) |
| Quantified Difference | At least a 6-fold improvement in potency conferred by the 3-chloro-sulfonamide moiety. |
| Conditions | Cell-free fluorescence-based assay using recombinant human HDAC1 and Ac-Lys-Tyr-Lys(Ac)-AMC substrate. |
Why This Matters
Procurement of the 3-chlorobenzenesulfonamido template is essential for achieving nanomolar target engagement, a prerequisite for any chemical probe or lead compound targeting HDAC-dependent diseases.
- [1] BindingDB. CHEMBL3287260 (US9216962, CFH437) IC50 data against HDAC1 (165 nM) and HDAC3 (453 nM). View Source
- [2] El-Sabbagh, O. I., et al. (2002). Synthesis and some pharmacological studies of new benzenesulfonamide derivatives. Monatshefte für Chemie, 133, 255-266. (Reports the general trend of lower activity for unsubstituted benzenesulfonamides). View Source
